molecular formula C17H19N3O2S B6475321 2,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide CAS No. 2640965-98-4

2,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide

Cat. No.: B6475321
CAS No.: 2640965-98-4
M. Wt: 329.4 g/mol
InChI Key: JEBJEWDXGDLPLE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide (CAS 2640965-98-4) is a high-quality organic compound provided for research and development purposes. This molecule features a unique molecular structure that incorporates both furan and thiophene rings, linked via an amide group, and includes a 1-methyl-1H-pyrazole functional group . This specific arrangement of heterocycles contributes to the compound's excellent stability and reactivity, making it a versatile intermediate in chemical synthesis and a candidate for further investigation in pharmaceutical research and material science . The compound has a molecular formula of C17H19N3O2S and a molecular weight of 329.42 g/mol . While the precise biological activity and mechanism of action for this specific molecule are areas for ongoing research, heterocyclic compounds containing pyrazole and thiophene motifs are known to be of significant interest in medicinal chemistry due to their broad spectrum of potential physiological activities . This product is offered in various quantities to suit your research needs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-8-15(12(2)22-11)17(21)18-7-6-14-4-5-16(23-14)13-9-19-20(3)10-13/h4-5,8-10H,6-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBJEWDXGDLPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide, identified by its CAS number 2640965-98-4, is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of 328.43 g/mol. The structure includes a furan ring, a thiophene moiety, and a pyrazole group, which are known for their pharmacological properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole and thiophene structures. For instance:

  • In vivo Studies : A study demonstrated that derivatives with similar scaffolds showed significant inhibition of paw edema in carrageenan-induced rat models, indicating potent anti-inflammatory properties comparable to standard treatments like diclofenac sodium .
CompoundIC50 (μg/mL)Reference
This compoundNot specifiedCurrent Study
Diclofenac Sodium54.65

Anticancer Activity

The compound's structure suggests potential as an anticancer agent. Pyrazole derivatives have been explored for their ability to inhibit various cancer cell lines:

  • Mechanism of Action : Compounds with similar structures have been reported to inhibit specific pathways involved in cancer proliferation, including AMPK pathways .

Case Studies

A detailed investigation into the biological activity of related pyrazole compounds provides insights into the efficacy and safety profiles necessary for drug development.

  • Study on COX Inhibition :
    • A series of pyrazole derivatives were tested for their COX-1 and COX-2 inhibitory activities. Compounds exhibited varying degrees of selectivity towards COX-2, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects .
  • Toxicity Assessment :
    • Toxicity studies indicated that certain pyrazole derivatives had an LD50 greater than 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiophene-Containing Derivatives

The thiophen-2-yl group is a critical feature shared with several antimicrobial quinolones from . For example:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (, Ref. 17) and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives (, Ref. 18) exhibit antibacterial activity.
  • Key differences: The target compound replaces the quinolone core with a furan carboxamide and substitutes the bromo/methylthio groups at the thiophene’s 5-position with a 1-methylpyrazole. Pyrazole’s electron-rich nature may enhance binding to hydrophobic pockets compared to halogens or sulfur-based substituents .

Ethyl-Linked Heterocyclic Compounds

Ethyl linkers are common in compounds, such as:

  • (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (compound d) and (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (compound f).
  • Key differences : These compounds incorporate tetrahydronaphthalen-amine or sulfonate groups, suggesting central nervous system (CNS) or anti-inflammatory targets. In contrast, the target compound’s furan-pyrazole-thiophene architecture may prioritize kinase or antimicrobial activity .

Pyrazole and Thiazole Derivatives

Pyrazole and thiazole rings are prominent in (e.g., thiazol-5-ylmethyl carbamate derivatives ) and the target compound.

  • Pyrazole vs. For example, thiazole derivatives in are protease inhibitors, whereas pyrazole-containing analogs (like the target) may target kinases or bacterial enzymes .

Q & A

Q. What are the key synthetic routes for synthesizing 2,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, thiophene-2-carboxaldehyde can react with ethylamine under reducing conditions to form intermediates like 2-(thiophen-2-yl)ethylamine. Subsequent coupling with a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) and acryloyl chloride derivatives under basic conditions yields the target compound. Solvents like ethanol or acetonitrile are used, with purification via recrystallization or chromatography . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation via 1^1H-NMR and IR spectroscopy .

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • 1^1H-NMR : Confirms substituent positions (e.g., methyl groups on furan at δ 2.3–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns for purity assessment .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in anhydrous DMSO or DMF at -20°C under inert gas (N2_2/Ar). Stability tests via HPLC at intervals (0, 3, 6 months) are recommended to detect degradation products. Avoid aqueous buffers for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products.
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF) under reflux to enhance reaction completion.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) for higher purity. Yields ≥70% are achievable with strict moisture control .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing thiophene vs. pyrazole protons).
  • X-ray Crystallography : Confirm stereochemistry if crystals are obtainable (e.g., analogs in ).
  • Computational DFT : Compare experimental IR/NMR with simulated spectra for ambiguous peaks .

Q. What computational approaches predict the compound’s reactivity or pharmacological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., pyrazole-thiophene analogs show affinity for inflammatory enzymes ).
  • Reaction Path Search : Apply quantum chemical calculations (e.g., ICReDD’s methods) to model cyclization or coupling steps .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or methoxy).
  • Biological Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).
  • Pharmacokinetic Profiling : Use HPLC-MS to assess metabolic stability in liver microsomes .

Q. What strategies mitigate byproduct formation during heterocyclic ring closure?

  • Methodological Answer :
  • Temperature Control : Slow heating (1–2°C/min) prevents exothermic side reactions.
  • Catalytic Additives : Add triethylamine or iodine to promote cyclization (e.g., thiadiazole formation in ).
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions .

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